N-(2-(1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide
Description
IUPAC Name: N-{2-[(1S)-1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}-2-hydroxyacetamide
Molecular Formula: C₂₁H₂₂N₂O₈S
Molecular Weight: 462.47 g/mol
Structural Features:
- A phthalimide core (1,3-dioxoisoindolin-4-yl) linked to a chiral ethyl group bearing a 3-ethoxy-4-hydroxyphenyl substituent and a methylsulfonyl moiety.
- The acetamide group at the 4-position of the isoindolinone is substituted with a hydroxyl group (2-hydroxyacetamide), distinguishing it from apremilast, which has a simple acetamide group.
- Stereochemistry: The compound retains the (S)-configuration at the chiral center, critical for biological activity .
Pharmacological Relevance: This compound is structurally related to apremilast, a PDE4 inhibitor used to treat psoriasis and psoriatic arthritis .
Properties
IUPAC Name |
N-[2-[1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJABWEZWJNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Substituent Effects on the Phenyl Ring :
- Methoxy vs. Hydroxy : Apremilast’s 4-methoxy group enhances lipophilicity compared to the 4-hydroxy group in the target compound, which may improve membrane permeability but reduce metabolic stability .
- Diethoxy vs. Ethoxy/Hydroxy : The diethoxy variant (CAS 253168-87-5) exhibits higher molecular weight and lipophilicity, likely reducing aqueous solubility .
Stereochemical Considerations :
Key Observations:
- Hydroxyl groups (e.g., 4-hydroxy in the target compound) necessitate protective group strategies (e.g., benzyl or silyl ethers) during synthesis to prevent unwanted side reactions .
- Crystallization is critical for apremilast’s polymorph control (), whereas derivatives with polar groups (e.g., hydroxyacetamide) may require alternative purification methods like reverse-phase chromatography .
Pharmacological and Toxicological Profiles
Key Observations:
- The target compound’s hydroxyl groups may improve solubility but could reduce blood-brain barrier penetration compared to apremilast.
- Toxicity profiles vary significantly: Apremilast’s methylsulfonyl and methoxy groups correlate with higher carcinogenic risk, while hydroxylated derivatives may exhibit milder hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
